3-(5-Benzofuryl)propanoic Acid
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Overview
Description
3-(Benzofuran-5-yl)propanoic acid is an organic compound that features a benzofuran ring attached to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzofuran-5-yl)propanoic acid typically involves the construction of the benzofuran ring followed by the introduction of the propanoic acid group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 2-hydroxyphenylacetic acid derivatives can yield benzofuran derivatives .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include catalytic hydrogenation, Friedel-Crafts alkylation, and other organic transformations .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzofuran-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran-5-carboxylic acid, while reduction can produce benzofuran-5-ylpropanol .
Scientific Research Applications
3-(Benzofuran-5-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Benzofuran-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-(Benzofuran-5-yl)acetic acid: A similar compound with an acetic acid moiety instead of propanoic acid.
5-Bromo-2-(benzofuran-5-yl)benzoic acid: A brominated derivative with enhanced biological activity.
Uniqueness: 3-(Benzofuran-5-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-(1-benzofuran-5-yl)propanoic acid |
InChI |
InChI=1S/C11H10O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1,3,5-7H,2,4H2,(H,12,13) |
InChI Key |
VCCIJJQUOWZSMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CCC(=O)O |
Origin of Product |
United States |
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